4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound featuring two oxadiazole rings and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Formation of the 1,2,5-Oxadiazole Ring: This step often involves the reaction of amidoximes with carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the two oxadiazole rings through a suitable linker, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, potentially opening them to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential antimicrobial and antifungal properties. The presence of oxadiazole rings, known for their bioactivity, makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics, useful in fields like electronics and materials science.
Mechanism of Action
The mechanism of action of 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole rings can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-ethoxyphenyl)-1,2,4-oxadiazole
- 1,2,5-oxadiazole derivatives
- Other oxadiazole-based compounds
Uniqueness
What sets 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine apart is the combination of two oxadiazole rings with an ethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-2-18-8-6-4-3-5-7(8)12-14-11(17-19-12)9-10(13)16-20-15-9/h3-6H,2H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJHWGZIPMJSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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